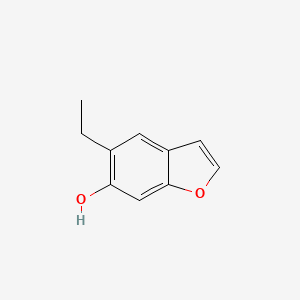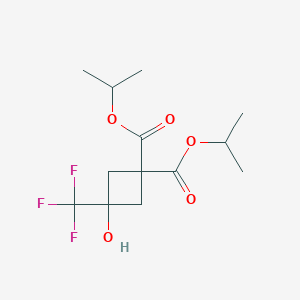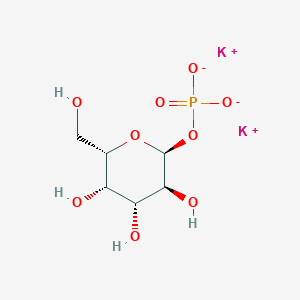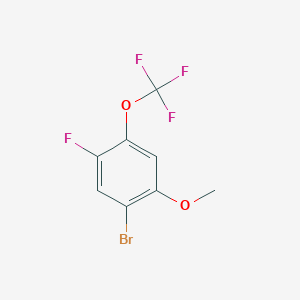![molecular formula C9H5NO3 B15206651 Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
Benzo[d]oxazole-2,7-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[d]oxazole-2,7-dicarbaldehyde is a heterocyclic compound that features a benzoxazole core with two aldehyde functional groups at the 2 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazole-2,7-dicarbaldehyde typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, and titanium tetraisopropoxide (TTIP) as a catalyst at 50°C . Another approach involves the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, potentially involving continuous flow reactors and optimized catalytic systems to enhance yield and efficiency.
化学反应分析
Types of Reactions
Benzo[d]oxazole-2,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzoxazole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Benzo[d]oxazole-2,7-dicarboxylic acid
Reduction: Benzo[d]oxazole-2,7-dimethanol
Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced
科学研究应用
Benzo[d]oxazole-2,7-dicarbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of Benzo[d]oxazole-2,7-dicarbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .
相似化合物的比较
Similar Compounds
Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with a thiol group at the 2 position, known for its antimicrobial and anticancer activities.
2-Methoxybenzo[d]oxazole: A benzoxazole derivative with a methoxy group at the 2 position, exhibiting significant antibacterial and antifungal properties.
2-Ethoxybenzo[d]oxazole: Similar to 2-methoxybenzo[d]oxazole, but with an ethoxy group, also showing notable biological activities.
Uniqueness
Benzo[d]oxazole-2,7-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide additional reactive sites for chemical modifications and potential interactions with biological targets. This dual functionality enhances its versatility in various applications compared to other benzoxazole derivatives .
属性
分子式 |
C9H5NO3 |
|---|---|
分子量 |
175.14 g/mol |
IUPAC 名称 |
1,3-benzoxazole-2,7-dicarbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-6-2-1-3-7-9(6)13-8(5-12)10-7/h1-5H |
InChI 键 |
FRHANTFWJITWJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=C(O2)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)
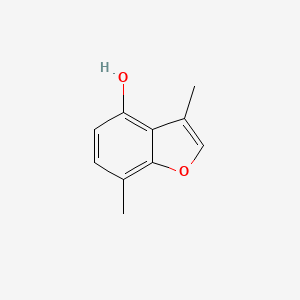
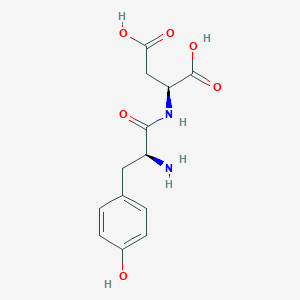
![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
